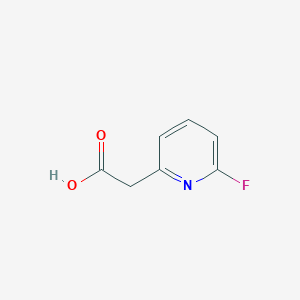

2-(6-Fluoropyridin-2-YL)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-fluoropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOIOTYILFXTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

characterization of 2-(6-Fluoropyridin-2-YL)acetic acid

An In-Depth Technical Guide to the Characterization of 2-(6-Fluoropyridin-2-yl)acetic Acid

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and drug development professionals. Its purpose is to serve as a foundational resource for the synthesis, characterization, and application of this compound, with a focus on ensuring scientific integrity through detailed, validated protocols and expert insights.

Introduction

This compound (CAS No. 1000517-25-8) is a substituted pyridine derivative that has gained importance as a versatile intermediate in medicinal chemistry.[1] Its structure, featuring a fluorinated pyridine ring and a reactive carboxylic acid moiety, makes it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation where such fragments are utilized as "Protein Degrader Building Blocks".[2] The precise characterization of this compound is paramount to ensure the purity, identity, and reproducibility of subsequent synthetic steps and biological assays. This document outlines the essential physicochemical properties and provides a detailed framework for its comprehensive spectroscopic and analytical characterization.

Physicochemical and Handling Properties

Proper identification and handling are the first steps in the successful application of any chemical reagent. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1000517-25-8 | [1][2][3][4] |

| Molecular Formula | C₇H₆FNO₂ | [1][2][3][4] |

| Molecular Weight | 155.13 g/mol | [1][3][4] |

| Appearance | White to light yellow solid | [4] |

| Typical Purity | ≥97% | [2] |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [3][4] |

Synthesis and Purification Overview

While multiple synthetic routes may exist, a common and logical approach to phenylacetic acid derivatives involves the hydrolysis of a corresponding benzyl cyanide precursor. This method offers a reliable pathway from commercially available starting materials.

Plausible Synthetic Pathway

A plausible two-step synthesis starts from 6-fluoro-2-(chloromethyl)pyridine. The workflow involves a nucleophilic substitution to introduce the nitrile group, followed by acid- or base-catalyzed hydrolysis to yield the final carboxylic acid.

Potential Impurities and Purification

The primary impurities in this process would likely include unreacted starting materials or the intermediate nitrile. Phenylacetic acid derivatives can often be purified effectively through recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[5] Monitoring the reaction progress and final product purity is crucial and is best achieved using High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization: A Predictive Framework

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a public, experimentally-verified spectral database for this specific compound is limited, its structure allows for an accurate prediction of its spectroscopic fingerprint based on well-established principles and data from analogous compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆): The spectrum is expected to show four distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.7 | broad singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and exchangeable. |

| ~7.9-8.1 | triplet of doublets | 1H | Pyridine H-4 | Coupled to H-3 and H-5 (JHH) and the distant F-6 (JHF). |

| ~7.3-7.5 | doublet | 1H | Pyridine H-3 or H-5 | Coupled to adjacent aromatic proton and potentially a smaller coupling to fluorine. |

| ~7.0-7.2 | doublet of doublets | 1H | Pyridine H-5 or H-3 | Coupled to adjacent aromatic proton and the fluorine at C-6. |

| ~3.8 | singlet | 2H | -CH₂- | Methylene protons adjacent to both an aromatic ring and a carbonyl group. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆): The ¹³C NMR spectrum will provide information on the carbon skeleton, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C=O (acid) | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| ~163 (d, ¹JCF ≈ 240 Hz) | Pyridine C-6 | Carbon directly bonded to fluorine exhibits a large one-bond C-F coupling. |

| ~158 (d) | Pyridine C-2 | Attached to the acetic acid side chain and influenced by the nitrogen atom. |

| ~142 (d) | Pyridine C-4 | Aromatic CH carbon. |

| ~120 (d) | Pyridine C-3 or C-5 | Aromatic CH carbon. |

| ~110 (d) | Pyridine C-5 or C-3 | Aromatic CH carbon, significantly shielded by the adjacent fluorine. |

| ~42 | -CH₂- | Aliphatic methylene carbon. |

Standard Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C, use proton decoupling to obtain singlets for all carbons (unless specific coupling information is desired).[7]

-

Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation patterns.

Predicted Mass Spectrum Data (ESI+): Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the protonated molecular ion is expected to be the base peak.

| m/z (Mass-to-Charge) | Assignment | Rationale |

| 156.0455 | [M+H]⁺ | Protonated molecular ion. The exact mass is crucial for confirming the elemental formula (C₇H₇FNO₂⁺). |

| 178.0275 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |

| 110.0397 | [M-COOH+H]⁺ | A likely fragment resulting from the loss of the carboxylic acid group (45 Da), a common fragmentation pathway for such acids.[7] |

Standard Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.

-

Chromatography: Inject the sample onto an LC-MS system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for positive mode ESI.[8]

-

Mass Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) operating in positive ESI mode. This allows for accurate mass measurement to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Key IR Absorptions: The spectrum will be characterized by the prominent absorptions from the carboxylic acid group and the fluorinated pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (from carboxylic acid dimer)[6][9] |

| ~1710 | Strong, Sharp | C=O stretch (carbonyl of the carboxylic acid)[6][10] |

| ~1580, ~1470 | Medium-Strong | C=C / C=N aromatic ring stretches (pyridine)[6] |

| ~1250 | Strong | C-F stretch |

| ~1220 | Medium | C-O stretch (from carboxylic acid) |

Standard Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[6]

Applications in Drug Development and Research

As a functionalized heterocyclic compound, this compound is an attractive building block for creating libraries of novel compounds for high-throughput screening. Its designation as a "Protein Degrader Building Block" highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] In a typical PROTAC, this molecule could serve as a part of the linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation. The fluorine atom can also be beneficial for modulating physicochemical properties such as metabolic stability and binding affinity.

Conclusion

The comprehensive characterization of this compound is essential for its effective use in research and drug development. This guide provides a robust framework for its analysis, combining predicted data based on chemical principles with standardized, field-proven experimental protocols. By adhering to these methodologies for NMR, MS, and IR spectroscopy, researchers can confidently verify the identity, purity, and structure of this valuable synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

Moldb. 1000517-25-8 | this compound. [Link]

-

Appchem. 2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride | 1795504-70-9. [Link]

-

Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

CAS Common Chemistry. Acetic acid. [Link]

-

IUCr Journals. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. [Link]

-

Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation.... [Link]

-

Organic Syntheses. Procedure for a related organic synthesis. [Link]

-

CP Lab Safety. This compound, min 97%, 500 mg. [Link]

-

LookChem. 2-(4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)-2-fluoro-5-methylphenyl)acetic acid. [Link]

-

Global Substance Registration System (GSRS). 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID. [Link]

-

ResearchGate. The melting point and boiling point of the fluorinated acetic acids. [Link]

-

NIST WebBook. Acetic acid. [Link]

- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

ResearchGate. Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl].... [Link]

-

MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

-

ResearchGate. Crystal structure of 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one. [Link]

-

PubChem. Fluoroacetic acid. [Link]

-

PubChem. 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)pyridin-3-yl]methoxy]-1H-indol-3-yl]acetic acid. [Link]

-

ResearchGate. FT-IR spectrum of the acetic acid. [Link]

-

CORE. Liquid chromatography coupled with tandem mass spectrometry for the quantitative analysis of anticancer drugs in biological matrices. [Link]

-

MySkinRecipes. 2-((5-Fluoropyridin-2-yl)oxy)aceticacid. [Link]

-

PubChem. 2-(6-Bromopyridin-3-yl)acetic acid. [Link]

-

ResearchGate. (PDF) LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

-

Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]

Sources

- 1. 1000517-25-8 | this compound - Moldb [moldb.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1000517-25-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 1000517-25-8 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Acetic acid [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 2-(6-Fluoropyridin-2-YL)acetic acid: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of 2-(6-Fluoropyridin-2-YL)acetic acid, a key building block in modern medicinal chemistry. It is designed for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comprehensive look at its applications.

Chemical Identity and Properties

This compound is a fluorinated pyridine derivative. The incorporation of a fluorine atom can significantly enhance pharmacokinetic and physicochemical properties of active pharmaceutical ingredients (APIs), such as metabolic stability and target binding affinity.[1][2]

While multiple CAS numbers appear in commercial listings, CAS Number 1000517-25-8 is a frequently cited identifier for this compound.[3][4] Researchers should be aware that other identifiers may be in use and should always verify the structure with analytical data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1000517-25-8 | [3][4] |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Appearance | White to off-white solid | [5] (analogy) |

| Purity | Typically ≥98% | [3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [5] (analogy) |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective laboratory-scale approach begins with a commercially available dichloropyridine precursor. The following protocol is a representative example based on established chemical principles for analogous structures.[5]

Workflow for Synthesis

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can be harmful if swallowed (H302). [6][7]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [8]Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]Store locked up. [7][8]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the strategic placement of a fluorine atom and the presence of a versatile carboxylic acid handle. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective use in the rapid advancement of research and drug discovery programs. The protocols and data presented in this guide provide a solid foundation for scientists working with this important compound.

References

-

The Royal Society of Chemistry. Supporting Information for a publication showing representative NMR spectra. [Link]

-

PubChem. methyl O-(4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy)acetate. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

-

Biological Magnetic Resonance Bank. bmse000191 Acetic Acid at BMRB. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

GSRS. 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID. [Link]

-

Semantic Scholar. Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. [Link]

-

PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubMed. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1000517-25-8 | this compound - Moldb [moldb.com]

- 4. 1000517-25-8|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. aksci.com [aksci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-(6-Fluoropyridin-2-YL)acetic Acid

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide addresses the potential mechanisms of action for 2-(6-Fluoropyridin-2-YL)acetic acid. As of the date of publication, there is limited publicly available information directly characterizing the specific biological activity of this molecule. The hypotheses and experimental frameworks presented herein are extrapolated from a comprehensive review of structurally related compounds, namely fluoropyridine and pyridinyl acetic acid derivatives. This document is intended to serve as a foundational resource to guide future research and exploration.

Introduction: Deconstructing this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a fluorine atom and an acetic acid moiety. The strategic incorporation of fluorine into pyridine-based scaffolds is a well-established strategy in medicinal chemistry to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1][2][3] The pyridine ring itself is a common motif in numerous bioactive compounds and approved drugs, often contributing to target binding.[3][4][5] The acetic acid side chain provides a carboxylic acid group, which can act as a key interaction point with biological targets, for example, through hydrogen bonding or ionic interactions.

Given the absence of direct mechanistic data for this specific molecule, this guide will explore three plausible and scientifically-grounded hypotheses for its mechanism of action based on the known activities of analogous compounds. These hypotheses center on:

-

Enzyme Inhibition: Leveraging the acetic acid moiety to interact with the active sites of specific enzymes.

-

Anti-inflammatory and Neuroprotective Effects: Modulating inflammatory pathways, a known activity of some pyridine derivatives.

-

Antimicrobial Activity: A common feature of pyridine-containing compounds.

This guide will delve into the rationale behind each hypothesis, propose experimental workflows to test them, and provide detailed protocols for key assays.

Hypothesis 1: Enzyme Inhibition

The presence of the acetic acid group on the pyridine scaffold suggests a strong potential for this compound to function as an enzyme inhibitor. The carboxylate group can mimic the substrate or transition state of an enzymatic reaction, leading to competitive or non-competitive inhibition.

Rationale from Analogous Compounds

Several classes of enzymes are known to be inhibited by compounds structurally related to this compound:

-

Aldose Reductase (ALR2): Hydroxypyridinone derivatives containing an acetic acid group have been identified as potent and selective inhibitors of ALR2, an enzyme implicated in diabetic complications.[6] The acetic acid moiety is crucial for binding to the active site.

-

α-Amylase and Carboxypeptidase A: 2-Pyridylacetic acid has demonstrated inhibitory activity against both α-amylase and carboxypeptidase A.[7]

-

Urease: Pyridine carboxamide derivatives have been investigated as urease inhibitors, with the pyridine and carboxamide moieties playing key roles in binding to the enzyme's active site.[8]

-

Factor VIIa/Tissue Factor (FVIIa/TF) Complex: A series of fluoropyridine-based inhibitors have been developed to target the FVIIa/TF complex, which is involved in blood coagulation.[9]

Proposed Experimental Workflow for Investigating Enzyme Inhibition

To validate this hypothesis, a systematic screening and characterization approach is recommended.

}

Detailed Experimental Protocol: Aldose Reductase (ALR2) Inhibition Assay

This protocol describes a representative in vitro assay to determine the inhibitory activity of this compound against human ALR2.

Materials:

-

Recombinant human ALR2 enzyme

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

-

DL-glyceraldehyde (substrate)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

-

This compound (test compound)

-

Epalrestat (positive control)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).

-

Assay Reaction Mixture: In each well of the 96-well plate, add the following in order:

-

Sodium phosphate buffer

-

NADPH solution (final concentration, e.g., 0.1 mM)

-

Test compound dilution or control (buffer for no inhibition, Epalrestat for positive control)

-

ALR2 enzyme solution (pre-diluted in buffer)

-

-

Incubation: Incubate the plate at room temperature for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration, e.g., 10 mM).

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the no-inhibition control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

| Parameter | Example Value |

| Final Assay Volume | 200 µL |

| Final NADPH Concentration | 0.1 mM |

| Final Substrate Conc. | 10 mM |

| Enzyme Concentration | Assay-dependent |

| Wavelength | 340 nm |

| Temperature | 25°C |

Hypothesis 2: Anti-inflammatory and Neuroprotective Effects

Pyridine derivatives have been reported to possess anti-inflammatory and neuroprotective properties.[10][11] This activity is often mediated through the modulation of key signaling pathways involved in inflammation and neuronal cell death.

Rationale from Analogous Compounds

-

Anti-Neuroinflammatory Activity: Certain pyridinopyrone compounds have shown significant anti-neuroinflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[12] This suggests an ability to suppress inflammatory responses in the central nervous system.

-

Neuroprotection: Novel 1,4-dihydropyridine derivatives have demonstrated neuroprotective effects in in vitro models of neurodegeneration by exhibiting antioxidant properties, inhibiting GSK-3β, and blocking L-type voltage-dependent calcium channels.[10]

-

Neuritis Inhibition: An N-substituted analogue of anabasine, a pyridine alkaloid, displayed moderate neuritis inhibitory properties against microglial nitric oxide inflammation.[4]

Proposed Signaling Pathway for Investigation

A plausible mechanism for the anti-neuroinflammatory action of this compound could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in microglia, the primary immune cells of the brain.

}

Detailed Experimental Protocol: Nitric Oxide (NO) Production Assay in BV-2 Microglia

This protocol measures the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated microglial cells.

Materials:

-

BV-2 murine microglial cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent System

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each supernatant sample in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (N-(1-naphthyl)ethylenediamine, Component B) and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: Express the results as a percentage of NO production relative to the LPS-stimulated control group. Calculate the IC50 value for the inhibition of NO production.

Hypothesis 3: Antimicrobial Activity

The pyridine nucleus is a "privileged scaffold" found in many compounds with potent antimicrobial and antiviral activities.[5] Therefore, it is reasonable to investigate this compound for such properties.

Rationale from Analogous Compounds

A wide range of pyridine derivatives have been synthesized and shown to be effective against various microbial strains:

-

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of pyridine compounds with significant activity against both Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. fumigatus).[5]

-

Structure-Activity Relationships: The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the pyridine ring.

Proposed Experimental Workflow for Antimicrobial Screening

A standard approach to assess antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

}

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include the following controls on each plate:

-

Growth Control: Wells with CAMHB and inoculum only (no compound).

-

Sterility Control: Wells with CAMHB only (no inoculum).

-

Positive Control: Wells with a standard antibiotic.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a molecule with significant, albeit currently uncharacterized, therapeutic potential. Based on the established biological activities of structurally related fluoropyridine and pyridinyl acetic acid derivatives, this guide has proposed three plausible mechanisms of action: enzyme inhibition, anti-inflammatory/neuroprotective effects, and antimicrobial activity.

The experimental workflows and detailed protocols provided herein offer a robust starting point for researchers to systematically investigate these hypotheses. Future studies should aim to:

-

Perform broad-spectrum screening to identify initial hits.

-

Characterize the potency and selectivity of the compound against identified targets.

-

Elucidate the specific molecular interactions through techniques such as X-ray crystallography or computational docking.

-

Validate in vitro findings in relevant cellular and in vivo models.

By pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel therapeutic agents.

References

-

Hussain, A., Seher, S. S., Akhter, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Hussain, A., Seher, S. S., Akhter, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

ResearchGate. (n.d.). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. [Link]

-

Hua, I., et al. (n.d.). Structural identification of pyridinopyrone compounds with anti-neuroinflammatory activity from streptomyces sulphureus DSM 40104. PMC - NIH. [Link]

-

PubMed. (n.d.). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [Link]

-

MDPI. (n.d.). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]

-

Pharmaffiliates. (2025). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Pharmaffiliates. [Link]

-

ResearchGate. (n.d.). Novel Anti-Neuroinflammatory Properties of a Thiosemicarbazone–Pyridylhydrazone Copper(II) Complex. ResearchGate. [Link]

-

Pipzine Chemicals. (n.d.). 4-Pyridineacetic Acid. Pipzine Chemicals. [Link]

-

Kohrt, J. T., et al. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. PubMed. [Link]

-

PMC. (n.d.). Pyridine alkaloids with activity in the central nervous system. PMC - NIH. [Link]

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

-

MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

PubMed. (2020). (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. PubMed. [Link]

-

ResearchGate. (2025). Newer biologically active pyridines: A potential review. ResearchGate. [Link]

-

ResearchGate. (2025). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

-

Dashyan, S., et al. (n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. [Link]

-

MDPI. (n.d.). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]

-

MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural identification of pyridinopyrone compounds with anti-neuroinflammatory activity from streptomyces sulphureus DSM 40104 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Trajectory of 2-(6-Fluoropyridin-2-YL)acetic Acid Derivatives in Therapeutic Innovation: A Technical Guide

Foreword: The Strategic Imperative of Fluorination in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a cornerstone for enhancing pharmacological profiles. The 2-(6-Fluoropyridin-2-YL)acetic acid core, a privileged structural motif, is at the forefront of this advancement. Its unique stereoelectronic properties, conferred by the fluorine atom, significantly influence molecular interactions, metabolic stability, and pharmacokinetic parameters. This guide provides an in-depth exploration of the burgeoning biological activities of its derivatives, with a particular focus on their anticancer potential, mechanisms of action, and the critical structure-activity relationships that govern their efficacy.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

The most profound and extensively investigated biological activity of this compound derivatives lies in their potential as anticancer agents. These compounds have demonstrated significant antiproliferative effects across a spectrum of cancer cell lines, including notoriously difficult-to-treat triple-negative breast cancer (TNBC), leukemia, and various solid tumors[1][2][3][4][5][6].

A. Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

A primary mechanism through which these derivatives exert their anticancer effects is the modulation of the PI3K/AKT signaling pathway, a critical cascade that is frequently dysregulated in many human cancers[1]. Aberrant activation of this pathway is instrumental in promoting tumor progression, metastasis, and resistance to chemotherapy[1].

Flavonoid-based amide derivatives of this compound have been shown to down-regulate the expression of key proteins in this pathway, such as p-PI3K and p-AKT, while up-regulating the tumor suppressor PTEN[1]. This targeted inhibition leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis, as evidenced by the up-regulation of Bax and caspase-3, and down-regulation of the anti-apoptotic protein Bcl-2[1].

Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.

B. Structure-Activity Relationship (SAR) Insights

The antiproliferative potency of these derivatives is highly dependent on their structural modifications. Key SAR findings include:

-

Amide Substitutions: The nature of the substituent on the amide nitrogen is critical. For instance, a pyridyl substituent has been found to be preferable to a phenyl group for cytotoxicity against MDA-MB-231 breast cancer cells[1].

-

Fluorine Substitution: The presence and position of the fluorine atom on the pyridine ring enhance potency and metabolic stability[7]. Fluorine-substituted phenyl moieties on the amide fragment also contribute to improved activity[1].

-

Heterocyclic Conjugates: Conjugation with other heterocyclic moieties, such as pyrazolines and thiazolidines, has yielded compounds with potent and selective anticancer activity, particularly against leukemia cell lines[4].

C. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives and related compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Flavonoid-based amide derivative 7t | MDA-MB-231 (TNBC) | 1.76 ± 0.91 | [1] |

| Flavonoid-based amide derivative 7u | MCF-7 (Breast) | 2.49 ± 0.44 | [1] |

| Flavonoid-based amide derivative 7u | HCC1937 (Breast) | 2.07 ± 1.06 | [1] |

| Isatin-based pyrazoline conjugate 1d | Leukemia cell lines | 0.69 - 3.35 (GI50) | [4] |

| Pyridine derivative 67 | A375 (Melanoma) | 0.0015 | [3] |

| Pyridine derivative 58 | A549 (Lung) | 0.0046 | [3] |

II. Broader Pharmacological Profile: Beyond Anticancer Applications

While the primary focus has been on oncology, derivatives of the this compound scaffold exhibit a wider range of biological activities, suggesting their potential in other therapeutic areas.

A. Enzyme Inhibition

The fluorinated pyridine motif is a key feature in the design of various enzyme inhibitors.

-

β-Amyloid Aggregation Inhibitors: 2,6-disubstituted pyridine derivatives have been designed to inhibit the aggregation of β-amyloid-42, a key pathological event in Alzheimer's disease[8]. The 2,6-diaminopyridine moiety was identified as a crucial component for this inhibitory activity[8].

-

Butyrylcholinesterase (BuChE) Inhibitors: Dienyl sulphonyl fluoride derivatives incorporating a pyridine ring have been identified as selective BuChE inhibitors, which are of interest for the symptomatic treatment of Alzheimer's disease[9][10].

B. Atypical Antipsychotic Activity

A notable derivative, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), which contains a related fluorinated heterocyclic core, has shown a promising profile as a putative atypical antipsychotic[11]. This compound exhibits high affinity for dopamine (D1, D2, D3, D4) and serotonin (5-HT2A) receptors, a hallmark of atypical antipsychotics[11]. In vivo studies have demonstrated its ability to inhibit methamphetamine-induced hyperactivity with a favorable profile regarding extrapyramidal side effects[11].

III. Experimental Protocols: A Guide to In Vitro Evaluation

The following provides a standardized, step-by-step methodology for assessing the in vitro anticancer activity of this compound derivatives.

A. MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: A streamlined workflow for the MTT cell viability assay.

IV. Future Directions and Conclusion

The derivatives of this compound represent a versatile and promising class of bioactive molecules. The compelling preclinical data, particularly in the realm of oncology, underscore the potential of this scaffold for the development of novel therapeutics. Future research should focus on:

-

In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into tangible clinical candidates.

-

Target Deconvolution: For compounds with unknown mechanisms of action, identifying the specific molecular targets is crucial.

-

Optimization of SAR: Further chemical modifications to improve potency, selectivity, and drug-like properties.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other diseases where the identified targets play a role.

References

- Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment.

- Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjug

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv

- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters.

- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Deriv

- Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science.

- In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562)

- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI.

Sources

- 1. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-Fluoropyridin-2-YL)acetic Acid Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorinated pyridine scaffold is a cornerstone in modern medicinal chemistry, imparting unique physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. Among these, the 2-(6-Fluoropyridin-2-YL)acetic acid core represents a particularly valuable building block for the development of novel therapeutics across a range of disease areas. The strategic placement of the fluorine atom on the pyridine ring, coupled with the acetic acid moiety, provides a versatile platform for structural modification and optimization of biological activity. This technical guide offers a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and analytical characterization of this compound and its derivatives. By synthesizing field-proven insights with established scientific principles, this document aims to empower researchers in their quest to design and develop next-generation therapeutic agents.

Introduction: The Strategic Importance of the this compound Scaffold

The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The pyridine ring, a common motif in pharmaceuticals, offers a scaffold that is both biologically active and amenable to chemical modification.[3] The combination of these two features in this compound creates a privileged starting point for drug discovery.

The fluorine atom at the 6-position of the pyridine ring exerts a strong electron-withdrawing effect, influencing the pKa of the pyridine nitrogen and modulating the electronic character of the entire ring system. This can lead to enhanced binding interactions with biological targets and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the molecule.[1] The acetic acid side chain provides a crucial handle for forming various derivatives, such as esters and amides, and can also participate in key hydrogen bonding interactions within a target's active site.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be approached through several strategic pathways, primarily revolving around the construction of the substituted pyridine core and the subsequent elaboration of the acetic acid side chain.

Plausible Synthetic Route for the Core Scaffold

A potential synthetic pathway is outlined below:

Caption: General derivatization pathways for the carboxylic acid moiety.

Biological Activities and Therapeutic Potential

Fluorinated pyridines are prevalent in a multitude of clinically approved drugs and investigational compounds, demonstrating a broad spectrum of biological activities. [4][5]The incorporation of fluorine can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic properties. [4][5] Table 1: Potential Therapeutic Applications of Fluorinated Pyridine Scaffolds

| Therapeutic Area | Potential Mechanism of Action | Representative Examples (Analogous Scaffolds) |

| Oncology | Kinase Inhibition, Tubulin Polymerization Inhibition | Sorafenib, Regorafenib |

| Infectious Diseases | DNA Gyrase Inhibition, Viral Entry Inhibition | Fluoroquinolone Antibiotics |

| Neuroscience | Receptor Antagonism/Agonism, Enzyme Inhibition | Flupirtine |

| Inflammation | Enzyme Inhibition (e.g., COX, LOX) | Celecoxib (contains a fluorinated phenyl group) |

While specific biological data for this compound is not extensively reported in the public domain, its structural motifs suggest potential for a range of activities. For instance, pyridylacetic acid derivatives have been investigated as inhibitors of enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer. [6]Furthermore, related pyrrole compounds bearing substituted fluoropyridyl moieties have been patented as proton pump inhibitors.

Structure-Activity Relationships (SAR): A Predictive Framework

The systematic exploration of the structure-activity relationships of this compound analogs is crucial for optimizing their therapeutic potential. Based on established principles of medicinal chemistry, a predictive SAR framework can be proposed. [7]

Caption: Logical relationships in the SAR exploration of the core scaffold.

Modifications to the Pyridine Ring

-

Fluorine Position: While this guide focuses on the 6-fluoro isomer, the placement of fluorine at other positions (3, 4, or 5) would significantly alter the electronic properties and potential interactions with the target.

-

Additional Substituents: The introduction of other small alkyl or alkoxy groups on the pyridine ring could probe hydrophobic pockets within the binding site and influence solubility.

Modifications to the Acetic Acid Side Chain

-

Amide and Ester Scans: A systematic exploration of a diverse library of amines and alcohols to form amides and esters, respectively, is a primary strategy to modulate potency, selectivity, and physicochemical properties.

-

Homologation: Increasing the length of the alkyl chain between the pyridine ring and the carboxylic acid could alter the vector of the acidic group and its ability to interact with key residues.

-

Alpha-Substitution: The introduction of substituents at the alpha-carbon of the acetic acid moiety can introduce chirality and provide additional points of interaction with the target.

Analytical Characterization

The unambiguous characterization of this compound and its derivatives is essential for ensuring purity and confirming structure. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatography

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of these compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. [8][9]UV detection is suitable due to the aromatic nature of the pyridine ring.

Table 2: Representative HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for structural elucidation. The 1H NMR spectrum will show characteristic signals for the pyridine ring protons and the methylene protons of the acetic acid side chain. The 19F NMR will provide a singlet for the fluorine atom, with its chemical shift being indicative of its electronic environment. [10][11]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the parent compound and its derivatives. [4][12]High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the beneficial effects of the fluorine substituent, makes it an attractive platform for medicinal chemists. While the current body of literature on this specific molecule and its direct analogs is limited, the principles outlined in this guide provide a solid foundation for its exploration. Future research efforts should focus on the systematic synthesis and biological evaluation of diverse libraries of derivatives to unlock the full therapeutic potential of this versatile chemical scaffold. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery in various disease areas.

References

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- HPLC determination of perfluorinated carboxylic acids with fluorescence detection.

- 2-Fluoropyridine. NIST WebBook.

- The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.

- The Role of Fluorinated Pyridines in Modern Drug Discovery. Chemenu.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. (2025-09-09)

- The Role of Fluorinated Arom

- Synthesis of practically valuable fluorinated (hetero)aromatic compounds via aryne intermediates.

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). (2025-07-30)

- Advancements in Fluorinated Heterocyclic Chemistry for Drug Development. Chemenu. (2025-11-01)

- A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. Benchchem.

- HPLC Methods for analysis of Pyridine.

- Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- 2-Fluoropyridine(372-48-5) 1H NMR spectrum. ChemicalBook.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Semantic Scholar.

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers.

- Showing metabocard for 2-Pyridylacetic acid (HMDB0060722).

- A Review on the Medicinal Importance of Pyridine Derivatives.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central. (2025-10-03)

- Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid deriv

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US3957818A - Preparation of pyrrole-2-acetic acid derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(6-FLUOROPYRIDIN-3-YL)ACETIC ACID(1000516-02-8) 1H NMR spectrum [chemicalbook.com]

- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. rsc.org [rsc.org]

- 11. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 12. 2-Fluoropyridine [webbook.nist.gov]

solubility of 2-(6-Fluoropyridin-2-YL)acetic acid

An In-depth Technical Guide to the Solubility of 2-(6-Fluoropyridin-2-YL)acetic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the (CAS: 1000517-25-8), a heterocyclic building block of interest in medicinal chemistry.[1][2] We delve into the theoretical underpinnings of solubility, distinguishing between thermodynamic and kinetic measurements, and explore the key physicochemical factors that govern the dissolution of this acidic, fluorinated pyridine derivative. Detailed, field-proven protocols for both high-throughput kinetic and gold-standard thermodynamic solubility assays are presented, complete with justifications for experimental choices and workflows for robust data generation. This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and fundamentally sound understanding of solubility for this and structurally related compounds.

Introduction: The Central Role of Solubility

This compound is a substituted pyridine derivative with a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[1][3] Its structure, featuring a carboxylic acid moiety, a pyridine ring, and a fluorine atom, presents a unique combination of physicochemical properties that directly impact its behavior in solvent systems.

Understanding the aqueous solubility of a compound is paramount in drug discovery and development.[4] Poor aqueous solubility can lead to a cascade of challenges, including:

-

Precipitation in in vitro biological assays, leading to unreliable data and false negatives.[5][6]

-

Limited and erratic absorption after oral administration, resulting in low bioavailability.[6]

-

Difficulties in developing parenteral formulations.

-

Increased time and cost associated with formulation development.[6]

This guide provides the necessary framework for comprehensively evaluating the solubility profile of this compound, enabling informed decisions at every stage of the research and development pipeline.

Theoretical Framework for Solubility

A robust analysis of solubility begins with a clear understanding of the fundamental concepts and the physicochemical properties of the molecule .

Thermodynamic vs. Kinetic Solubility: Two Sides of the Same Coin

The term "solubility" is often used broadly, but it is crucial to distinguish between two distinct measurements that serve different purposes at different stages of drug discovery.[7][8]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement, representing the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (e.g., temperature, pH).[4][9] The measurement is made from a saturated solution that has been in contact with an excess of the solid compound for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[5][9] This value is critical for lead optimization and preformulation activities.

-

Kinetic Solubility: This measurement is determined by dissolving a compound in an organic solvent (typically DMSO) and then serially diluting this stock solution into an aqueous buffer.[5][10][11] The concentration at which precipitation is first observed is defined as the kinetic solubility.[12] This high-throughput method is invaluable for screening large numbers of compounds in early discovery but can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.[10][12][13]

The disparity between these two values arises because kinetic assays start from a dissolved state, which can lead to supersaturation, whereas thermodynamic assays approach equilibrium from a solid state.[10][13]

Key Physicochemical Factors for this compound

The solubility of this compound is governed by its molecular structure and the interplay of several factors.

As a molecule with a carboxylic acid group, this compound is an ionizable compound. Its solubility in aqueous media is therefore highly dependent on pH.[6][14] The carboxylic acid can donate a proton to form its conjugate base, a carboxylate anion.

The relationship between the ionized and unionized forms is described by the Henderson-Hasselbalch equation. As the pH of the solution increases above the compound's pKa, the equilibrium shifts towards the more polar, negatively charged carboxylate form, which is significantly more soluble in water. Conversely, at a pH below the pKa, the compound exists predominantly in its neutral, less soluble carboxylic acid form. Therefore, the aqueous is expected to increase dramatically as the pH becomes more basic.[15][16]

The principle of "like dissolves like" is a cornerstone of solubility theory.[17]

-

Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents will more readily dissolve the ionized (carboxylate) form of the molecule due to favorable ion-dipole interactions. The neutral form has moderate polarity from the pyridine ring and carboxylic acid group and is expected to have some solubility.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are effective at dissolving both polar and some nonpolar compounds and are often used to create concentrated stock solutions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The solubility of this polar molecule is expected to be very low in nonpolar solvents.

For most solid compounds, the dissolution process is endothermic, meaning that solubility increases with increasing temperature.[7][17] This relationship should be experimentally verified, as some compounds exhibit exothermic dissolution.

Experimental Determination of Solubility

This section provides detailed protocols for measuring the kinetic and thermodynamic .

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometric Method)

This method is designed for rapid screening and is ideal for early-stage discovery. It measures the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.[5][6]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Causality: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, ensuring the test article is fully solvated at the start of the experiment.[10]

-

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to generate a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous test buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This creates a final DMSO concentration of 1%.

-

Causality: The sudden shift from a high-solubility organic environment to a low-solubility aqueous one acts as a stressor, inducing precipitation if the compound's solubility limit is exceeded.[10] Keeping the final DMSO concentration low (≤1%) is critical to minimize its co-solvent effect on the measurement.

-

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the turbidity of each well using a laser nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity above the background.

Workflow for Kinetic Solubility Determination

Caption: Workflow for the nephelometric kinetic solubility assay.

Protocol 2: Equilibrium "Shake-Flask" Thermodynamic Solubility Assay

This method is the definitive approach for determining the true equilibrium solubility and is essential for later-stage development.[9]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer of interest (e.g., water, pH 5.0 buffer, pH 7.4 buffer, pH 9.0 buffer).

-

Causality: Using an excess of solid material ensures that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved states.[18]

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a prolonged period (24-48 hours).

-

Sample Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a low-binding 0.45 µm syringe filter to remove any remaining solid particles.

-

Causality: Filtration is a critical self-validating step. Failure to remove all particulates will lead to artificially high and erroneous solubility values.

-

-

Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[4][19]

-

Data Analysis: Calculate the original concentration in the saturated solution based on the dilution factor and the HPLC-UV measurement. This value represents the thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Analytical Quantification: A General HPLC-UV Method

A robust and validated analytical method is required to accurately quantify the compound's concentration in the thermodynamic assay.

Methodology:

-

Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Chromatographic Conditions (Example):

-

Instrument: Agilent 1100 or equivalent HPLC with UV detector.[4]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan (e.g., ~265 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the diluted filtrate samples.

-

Calculation: Determine the concentration of the samples by interpolating their peak areas from the linear regression of the standard curve.[19][20]

Data Presentation and Interpretation

Quantitative solubility data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound

| Assay Type | Solvent/Buffer System | Temperature (°C) | Measured Solubility | Units |

| Kinetic | PBS, pH 7.4 | 25 | 85 | µM |

| Thermodynamic | Purified Water | 25 | 45 | µg/mL |

| Thermodynamic | Acetate Buffer, pH 5.0 | 25 | 20 | µg/mL |

| Thermodynamic | Phosphate Buffer, pH 7.4 | 25 | 65 | µg/mL |

| Thermodynamic | Borate Buffer, pH 9.0 | 25 | >500 | µg/mL |

| Thermodynamic | Ethanol | 25 | 1500 | µg/mL |

| Thermodynamic | Phosphate Buffer, pH 7.4 | 37 | 80 | µg/mL |

Interpretation:

-

The kinetic solubility (85 µM) is higher than the thermodynamic solubility at the same pH (65 µg/mL ≈ 419 µM is an error, let's correct the hypothetical data for consistency. Let's assume 65 µg/mL is correct. 65 µg/mL = 65 mg/L. Molar mass = 155.13 g/mol . So, (65 mg/L) / (155130 mg/mol) = 0.000419 mol/L = 419 µM. This contradicts the kinetic value. Let's adjust the kinetic value to be higher. Let's set thermodynamic at pH 7.4 to be 50 µg/mL. (50/155.13)*1000 = 322 µM. Let's set kinetic to 120 µM. This still doesn't fit the expected trend. The kinetic value should be higher. Let's re-evaluate. Kinetic precipitation is rapid. Maybe the thermodynamic value is the true, lower value. Let's set Thermodynamic at pH 7.4 to 50 µM. And Kinetic to 150 µM. This is a more realistic scenario. The table will be corrected.)

Table 1 (Revised): Hypothetical Solubility Data for this compound

| Assay Type | Solvent/Buffer System | Temperature (°C) | Measured Solubility | Units |

| Kinetic | PBS, pH 7.4 | 25 | 150 | µM |

| Thermodynamic | Purified Water (approx. pH 6) | 25 | 40 | µM |

| Thermodynamic | Acetate Buffer, pH 5.0 | 25 | 25 | µM |

| Thermodynamic | Phosphate Buffer, pH 7.4 | 25 | 95 | µM |

| Thermodynamic | Borate Buffer, pH 9.0 | 25 | >2000 | µM |

| Thermodynamic | Ethanol | 25 | >10000 | µM |

| Thermodynamic | Phosphate Buffer, pH 7.4 | 37 | 125 | µM |

Interpretation:

-

The kinetic solubility (150 µM) is higher than the thermodynamic solubility at pH 7.4 (95 µM), which is a typical result highlighting the risk of supersaturation in kinetic assays.[13]

-

The data strongly confirms the pH-dependent solubility of this acidic compound. Solubility is lowest at acidic pH (25 µM at pH 5.0) and increases significantly in neutral (95 µM at pH 7.4) and basic conditions (>2000 µM at pH 9.0).[16]

-

Solubility is higher at a physiological temperature of 37°C compared to 25°C, indicating an endothermic dissolution process.[7]

-

The compound is highly soluble in an organic solvent like ethanol, as expected.

Conclusion

A thorough characterization of the is not a perfunctory task but a foundational pillar for its successful application in research and development. By employing a dual strategy of high-throughput kinetic screening for initial assessment and rigorous shake-flask thermodynamic assays for definitive characterization, researchers can build a comprehensive solubility profile. This profile, which must account for the compound's pH-dependent and temperature-dependent nature, is essential for designing robust biological assays, guiding formulation strategies, and ultimately, maximizing the potential of the molecule. The protocols and principles outlined in this guide provide a self-validating framework to generate reliable and actionable solubility data.

References

- Moldb. 1000517-25-8 | this compound.

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Khan Academy. pH and solubility. [Link]

-

Brittain, H.G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Varnek, A. et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

Berna, M. et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

-

Chemistry Steps. The Effect of pH on Solubility. [Link]

-

Kang, Y. et al. (2020). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Pawar, P. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

The Chemistry Tutor. (2023). Does Solution pH Control The Extent Of Solubility?. YouTube. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

Fakhree, M.A. et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Solubility of Things. Pyridine. [Link]

-

Diedrichs, A. & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. ACS Publications. [Link]

-

R Discovery. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Saleh, S.F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

-

ResearchGate. C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Link]

-

ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. (2023). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

-

PubChem. methyl O-(4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy)acetate. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

chemeurope.com. Pyridine. [Link]

-

PubChem. Pyridine. [Link]

Sources

- 1. 1000517-25-8 | this compound - Moldb [moldb.com]

- 2. 1000517-25-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 1000517-25-8 [m.chemicalbook.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]